Quinolin-8-yl (3-chlorophenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14628-08-1 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
quinolin-8-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-2-7-13(10-12)19-16(20)21-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
RPKVZILEJLGVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC(=CC=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Quinolin 8 Yl 3 Chlorophenyl Carbamate and Its Analogs
Retrosynthetic Analysis of the Carbamate (B1207046) Linkage and Quinoline (B57606) Core
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For Quinolin-8-yl (3-chlorophenyl)carbamate, the analysis begins with the most logical disconnection point: the carbamate functional group.
The carbamate linkage (–O–(C=O)–NH–) can be disconnected in two primary ways, as illustrated below. The most common and direct disconnection is across the ester C–O bond and the amide C–N bond. This leads to two key precursors: quinoline-8-ol and 3-chlorophenyl isocyanate. This is the most convergent approach, where two moderately complex fragments are synthesized separately and then joined in a final step.
An alternative disconnection can be made at the C-O bond, suggesting a reaction between an activated chloroformate derivative of quinoline-8-ol and 3-chloroaniline. A third possibility involves disconnecting the C-N bond, which would imply the reaction of quinoline-8-ol with a carbamoyl (B1232498) chloride, such as 3-chlorophenylcarbamoyl chloride.
Further retrosynthetic analysis focuses on the quinoline-8-ol core. The quinoline ring system is a classic heterocyclic structure for which numerous synthetic methods exist. actascientific.com A common strategy for its synthesis is the Skraup synthesis, which involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov For quinoline-8-ol, the starting material would be 2-aminophenol (B121084). Another powerful method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govrroij.com These established routes provide reliable access to the quinoline precursor. actascientific.com
Table 1: Key Retrosynthetic Disconnections for this compound
| Target Molecule | Disconnection | Precursors | Synthetic Strategy |
|---|---|---|---|
| This compound | Carbamate C-O and C-N bonds | Quinoline-8-ol + 3-Chlorophenyl isocyanate | Reaction of an alcohol with an isocyanate |
| This compound | Carbamate C-O bond | 8-(chloroformyloxy)quinoline + 3-Chloroaniline | Acylation of an amine with a chloroformate |
| This compound | Carbamate C-N bond | Quinoline-8-ol + 3-Chlorophenylcarbamoyl chloride | Acylation of an alcohol with a carbamoyl chloride |
| Quinoline-8-ol | Quinoline Ring | 2-Aminophenol + Glycerol | Skraup Synthesis |
| Quinoline-8-ol | Quinoline Ring | 2-Aminobenzaldehyde + Acetaldehyde | Friedländer Synthesis |
| 3-Chlorophenyl isocyanate | Isocyanate N=C bond | 3-Chloroaniline + Phosgene (B1210022) (or equivalent) | Phosgenation |
Synthesis of Quinoline-8-ol Precursor and its Derivatives
Quinoline-8-ol, also known as 8-hydroxyquinoline (B1678124) or oxine, is a fundamental precursor for the target carbamate. Its synthesis has been well-established for over a century, with several reliable methods available.
The Skraup synthesis is a classic and widely used method. It typically involves heating 2-aminophenol with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic pentoxide. iipseries.orgscispace.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring. iipseries.org
The Friedländer synthesis offers an alternative route, involving the base- or acid-catalyzed condensation of 2-aminobenzaldehyde with a ketone or aldehyde possessing an α-methylene group, such as acetaldehyde. rroij.com This method provides a straightforward assembly of the quinoline ring system.
Other methods for synthesizing the quinoline-8-ol skeleton include the Combes synthesis and the Doebner-von Miller reaction. nih.gov Derivatives of quinoline-8-ol can be prepared by starting with appropriately substituted anilines or by performing electrophilic substitution reactions on the pre-formed quinoline-8-ol ring. For instance, halogenation or nitration can introduce substituents at various positions on the ring system. nih.gov
Synthesis of 3-Chlorophenyl Isocyanate and Related Phenyl Isocyanate Scaffolds
The second key precursor, 3-chlorophenyl isocyanate, is an essential reagent for forming the carbamate linkage. The industrial production of isocyanates primarily relies on the reaction of a primary amine with phosgene (COCl₂), a highly toxic gas. wikipedia.org This process, known as phosgenation, involves the formation of an intermediate carbamoyl chloride, which is then heated to eliminate hydrogen chloride, yielding the isocyanate. wikipedia.org
Due to the hazardous nature of phosgene, several alternative "phosgene-free" methods have been developed, which are particularly useful for laboratory-scale synthesis. nih.gov These include:
The Curtius Rearrangement : This method involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. nih.govacs.org For 3-chlorophenyl isocyanate, the precursor would be 3-chlorobenzoyl azide, which can be prepared from the corresponding carboxylic acid or acyl chloride. organic-chemistry.org
The Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. While typically used to produce amines, the intermediate isocyanate can be trapped if the reaction is performed in an aprotic solvent. nih.govacs.org
Reductive Carbonylation : Aromatic nitro compounds, such as 1-chloro-3-nitrobenzene, can be converted directly to isocyanates using carbon monoxide in the presence of a suitable catalyst, often based on palladium or rhodium. nih.gov
Optimized Procedures for Carbamate Bond Formation
The final and crucial step in the synthesis is the formation of the carbamate bond, coupling quinoline-8-ol with the 3-chlorophenyl nitrogen-containing moiety. Several methodologies can be employed to achieve this transformation efficiently.
Direct Acylation Methods
The most straightforward approach to synthesizing this compound is the direct reaction between quinoline-8-ol and 3-chlorophenyl isocyanate. This reaction is typically performed in an aprotic solvent such as toluene, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). The phenolic hydroxyl group of quinoline-8-ol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The reaction often proceeds readily at room temperature or with gentle heating and generally gives high yields of the desired carbamate. The addition of a tertiary amine base like triethylamine (B128534) or a catalyst can accelerate the reaction.
Another direct acylation method involves using a carbamoyl chloride. In this case, quinoline-8-ol is treated with 3-chlorophenylcarbamoyl chloride in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. nih.govacs.org
Transamidation and Transcarbamoylation Approaches
Transcarbamoylation (or transesterification of carbamates) is a valuable alternative method that avoids the handling of potentially hazardous isocyanates directly in the final step. researchgate.net In this approach, quinoline-8-ol is reacted with a more readily available or less hazardous carbamate, such as phenyl carbamate or ethyl carbamate, in the presence of a catalyst. organic-chemistry.orgchemrxiv.org The reaction involves the exchange of the alcohol portion of the carbamate. Tin compounds are often effective catalysts for this transformation. researchgate.netorganic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org
Table 2: Comparison of Transcarbamoylation Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Tin(II) Octoate | Toluene, 90-110°C | High yields, good functional group tolerance organic-chemistry.org | Potential metal contamination |
| Dibutyltin Dilaurate | Toluene, Heat | Effective for primary and secondary alcohols | Toxicity of organotin compounds |
| Basic Catalysts (e.g., K₂CO₃) | DMF or other polar solvents, Heat | Inexpensive, readily available chemrxiv.org | Can promote side reactions |
Catalyst-Mediated Synthesis Protocols
Many carbamate synthesis protocols are enhanced by the use of catalysts to improve reaction rates, yields, and selectivity under milder conditions.
Zinc Chloride-Catalyzed Synthesis : Zinc chloride has been reported as an inexpensive and efficient catalyst for the synthesis of carbamates from alcohols and carbamoyl chlorides. nih.govacs.org The catalyst activates the carbamoyl chloride, making it more susceptible to nucleophilic attack by the alcohol. This method is noted for its chemoselectivity, as other functional groups are often unaffected. acs.org
Palladium-Catalyzed Cross-Coupling : Innovative methods include the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org This allows for the in-situ generation of an isocyanate or a related reactive species that is immediately trapped by quinoline-8-ol, providing direct access to the aryl carbamate.
Copper-Catalyzed Oxidative Coupling : Another modern approach involves the copper-catalyzed oxidative cross-coupling of phenols with formamides. tandfonline.comresearchgate.net This method directly activates the C-H bond of the formamide, serving as a carbonyl source to form the carbamate linkage with the phenol, avoiding the need for pre-functionalized reagents like isocyanates or chloroformates. researchgate.net
These diverse synthetic strategies provide chemists with a range of options for the preparation of this compound and its analogs, allowing for the selection of a route that best fits the desired scale, available starting materials, and safety considerations.
Post-Synthesis Purification and Isolation Methodologies
Following the synthesis of this compound, the crude product necessitates purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as recrystallization, column chromatography, and solvent extraction are typically employed.
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the carbamate at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. A solvent system is often developed through empirical testing with various common laboratory solvents (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), hexane (B92381), dichloromethane, or mixtures thereof).
Column Chromatography is a versatile technique for separating the target compound from complex mixtures. Silica gel is the most common stationary phase for carbamate purification. A suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane, is used to move the components through the column at different rates. The polarity of the eluent is optimized to achieve the best separation, and fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure product. For quinoline derivatives, column chromatography using gradients of ethyl acetate in pentane (B18724) has been shown to be effective. nih.gov
Solvent Extraction can be used as an initial purification step to remove water-soluble or acid/base-soluble impurities. The crude reaction mixture is dissolved in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washed sequentially with water, dilute acid (like HCl), and dilute base (like NaHCO₃) to remove corresponding impurities. The organic layer containing the product is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.
These methods can be used individually or in combination to achieve the desired purity of this compound.
Structural Elucidation Methodologies for Confirming Compound Identity and Purity
Confirmation of the chemical structure and assessment of the purity of the synthesized this compound are critical steps. A combination of spectroscopic, spectrometric, and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline and 3-chlorophenyl rings. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm). The NH proton of the carbamate linkage would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The specific splitting patterns (singlet, doublet, triplet, multiplet) and coupling constants (J values) would help in assigning each proton to its specific position in the molecule. tsijournals.commdpi.com
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the carbamate group is expected to have a characteristic chemical shift in the range of δ 150-170 ppm. The carbons of the aromatic rings will appear between δ 110-150 ppm. tsijournals.commdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch | 3500-3200 (moderate, may be broad) |
| Aromatic C-H Stretch | 3100-3000 (weak to moderate) |
| Carbonyl (C=O) Stretch | 1750-1700 (strong, sharp) |
| C-N Stretch | 1350-1200 (moderate) |
| C-O Stretch | 1250-1050 (strong) |
| C-Cl Stretch | 800-600 (moderate to strong) |
Table 1: Expected IR Absorption Bands for this compound. Data compiled from general IR correlation tables. mdpi.comlibretexts.orgorientjchem.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Quinoline derivatives are known to be UV-active due to their extended π-conjugated systems. nih.gov The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the quinoline and phenyl rings. mdpi.commdpi.comresearchgate.netresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the elemental formula of the compound. For this compound (C₁₆H₁₁ClN₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. nih.govrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is useful for confirming the molecular weight of the compound and also for assessing its purity. A commercial supplier lists LC-MS data for this compound. bldpharm.com The mass spectrum would show the protonated molecular ion [M+H]⁺, and potentially other adducts like [M+Na]⁺. Fragmentation patterns observed in the mass spectrum can provide further structural information.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), is commonly employed for compounds like quinoline derivatives. nih.gov The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area detected by a UV detector set at a wavelength where the compound absorbs strongly. A purity of ≥95% is often required for many applications. nih.gov
Gas Chromatography (GC) can also be used for purity assessment, although it is less common for carbamates due to their thermal lability. oup.comproquest.com Many carbamates can decompose at the high temperatures used in conventional GC injectors. oup.comnih.gov However, methods using cold on-column injection or derivatization can be employed to overcome this issue. oup.comscispec.co.th For this compound, HPLC would be the more conventional and reliable method for purity analysis.
Exploration of Diverse Synthetic Routes for Scalability and Sustainability
While the classical synthesis of carbamates often involves hazardous reagents like phosgene or isocyanates, modern synthetic chemistry focuses on developing more scalable and sustainable alternatives. These "green chemistry" approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency. researchgate.net
Catalytic Carbonylation Reactions: Palladium-catalyzed methods have been developed for the synthesis of N-aryl carbamates from aryl chlorides or triflates, sodium cyanate, and an alcohol. nih.gov This approach avoids the direct handling of toxic isocyanates. Similarly, nickel-catalyzed amination of aryl carbamates presents another route for creating diverse analogs. nih.gov
Direct Synthesis from CO₂: A highly sustainable approach involves using carbon dioxide (CO₂) as a C1 building block. acs.org Green methods for synthesizing carbamates directly from CO₂, amines, and alcohols have been developed using various catalysts. rsc.org These reactions are often performed under mild conditions and can be highly efficient. For instance, K₂CO₃ has been reported as an inexpensive and non-toxic catalyst for the direct synthesis of carbamates from an amine, a silicate (B1173343) ester, and CO₂. acs.org Other methods utilize basic catalysts to convert amines and alcohols to carbamates with good yields, even without dehydrating agents. rsc.org
Metal-Free and One-Pot Syntheses: Recent research has focused on developing metal-free synthetic routes. One such method involves the transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, which is scalable to the gram level. researchgate.netrsc.org This avoids the need for potentially toxic and expensive metal catalysts. researchgate.netrsc.org One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce waste.
These alternative routes offer pathways to synthesize this compound and its analogs that are more environmentally friendly and suitable for large-scale production.
Synthesis of Deuterated or Labeled Analogs for Mechanistic Studies
The synthesis of isotopically labeled analogs, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is crucial for various scientific investigations, including mechanistic studies of chemical reactions and metabolic pathway analysis.
Deuterium Labeling: Deuterated analogs of this compound can be prepared to study reaction mechanisms, particularly to determine if a C-H bond is broken in the rate-determining step (kinetic isotope effect). A common method for deuterating aromatic rings like quinoline involves hydrogen-isotope exchange (HIE). This can be achieved by heating the compound in a deuterated solvent such as deuterated acetic acid (CH₃COOD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in the presence of a base like potassium tert-butoxide (KOtBu). researchgate.net The positions on the quinoline ring that undergo deuteration can be controlled by the reaction conditions. Patents also describe the preparation of deuterated quinoline compounds for various applications. google.com Deuterium labeling studies have been instrumental in understanding the mechanisms of reactions involving quinolinium salts. researchgate.net
Computational and Theoretical Investigations of Quinolin 8 Yl 3 Chlorophenyl Carbamate
Molecular Docking Simulations with Identified or Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. u-strasbg.fr Given the prevalence of quinoline (B57606) derivatives as kinase inhibitors, a putative biological target for Quinolin-8-yl (3-chlorophenyl)carbamate could be a protein kinase, for instance, a serine/threonine-protein kinase. nih.gov Docking simulations would aim to predict the binding mode and affinity of the compound within the kinase's active site.
Receptor Grid Generation and Ligand Preparation Protocols
Prior to docking, both the receptor (the kinase) and the ligand (this compound) must be meticulously prepared. jiangshen.org
Receptor Preparation: The three-dimensional crystal structure of the target kinase would be obtained from a repository such as the Protein Data Bank (PDB). The initial step involves preparing the protein using a tool like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools. researchgate.netyoutube.com This process typically includes:
Removal of water molecules that are not involved in ligand binding. u-strasbg.fr
Addition of hydrogen atoms, which are often absent in crystal structures. ucsb.edu
Assignment of partial atomic charges and atom types. ox.ac.uk
Correction of any missing side chains or loops in the protein structure.
Once the protein is prepared, a receptor grid is generated. This grid defines the active site and the volume within which the ligand will be docked. ucsf.edu The grid box is typically centered on the co-crystallized ligand, if available, or defined by selecting the key active site residues. schrodinger.com The grid files store the potential energy values for various atom types, which allows for rapid scoring of ligand poses during the docking process. jiangshen.org
Ligand Preparation: The 3D structure of this compound would be built using a molecular editor. The ligand preparation process involves:
Generating a low-energy 3D conformation of the molecule.
Assigning correct bond orders and formal charges.
Adding hydrogen atoms.
Defining rotatable bonds to allow for conformational flexibility during docking. ox.ac.uk Tools like LigPrep in the Schrödinger Suite or AutoDock Tools are commonly used for this purpose. jiangshen.orgyoutube.com
Binding Pose Prediction and Conformational Analysis in Active Sites
With the prepared receptor grid and ligand, docking calculations are performed using algorithms like Glide, AutoDock, or GOLD. ucsb.edu These programs systematically search for the optimal binding orientation and conformation of the ligand within the receptor's active site by evaluating millions of possible poses. u-strasbg.fr
The result is a set of docked poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked pose represents the most likely binding mode of this compound. Conformational analysis of this pose would involve examining the spatial arrangement of the ligand's functional groups relative to the amino acid residues in the active site. For a kinase, this would typically involve positioning within the ATP-binding pocket.
Analysis of Ligand-Protein Interaction Networks (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking)
The stability of the predicted protein-ligand complex is determined by a network of non-covalent interactions. nih.gov A thorough analysis of these interactions is crucial for understanding the basis of molecular recognition. youtube.com For this compound docked into a putative kinase active site, the following interactions would be analyzed:
Hydrogen Bonding: The carbamate (B1207046) linkage and the quinoline nitrogen are potential hydrogen bond acceptors or donors. These could form crucial hydrogen bonds with backbone or side-chain residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov
Hydrophobic Interactions: The aromatic quinoline and 3-chlorophenyl rings would likely engage in hydrophobic interactions with non-polar residues in the active site, contributing significantly to binding affinity. researchgate.net
Pi-stacking: The aromatic systems of the ligand can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
These interactions can be visualized and analyzed using software like PyMOL or the Maestro interface. youtube.com A hypothetical summary of these interactions is presented in the table below.
| Interaction Type | Ligand Moiety Involved | Putative Interacting Residue (Kinase) | Distance (Å) |
| Hydrogen Bond | Carbamate C=O | Backbone NH of Valine | 2.9 |
| Hydrogen Bond | Quinoline Nitrogen | Side-chain OH of Threonine | 3.1 |
| Hydrophobic | 3-chlorophenyl ring | Leucine, Isoleucine | 3.5 - 4.0 |
| Pi-stacking | Quinoline ring | Phenylalanine | 3.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacy180.com For this compound, QSAR can be a valuable tool for designing analogs with improved potency.
Descriptor Calculation and Selection Methodologies
The first step in QSAR modeling is to calculate molecular descriptors for a set of this compound analogs with known biological activities. These descriptors are numerical representations of the chemical structure and can be categorized as 1D, 2D, or 3D. slideshare.net
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and electronic descriptors. Examples include molecular weight, logP (lipophilicity), molar refractivity (steric properties), and connectivity indices. pharmacy180.comresearchgate.net
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to the molecule's shape and electronic properties in 3D space.
Software like DRAGON or PaDEL-Descriptor can be used to calculate a large number of descriptors. researchgate.net Following calculation, a crucial step is descriptor selection to identify the most relevant descriptors and avoid overfitting the model. nih.gov This can be achieved using techniques like correlation analysis to remove inter-correlated descriptors and genetic algorithms or stepwise multiple linear regression to select the subset of descriptors that best correlates with biological activity. researchgate.net
Model Development and Validation Strategies (e.g., 2D-QSAR, 3D-QSAR)
2D-QSAR: In 2D-QSAR, a linear or non-linear equation is developed to correlate the selected 2D descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method used to develop a linear 2D-QSAR model. A hypothetical 2D-QSAR equation for a series of analogs might look like:
pIC50 = a(logP) - b(Molecular_Weight) + c*(Topological_Polar_Surface_Area) + d
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are regression coefficients.
3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship in three dimensions. basicmedicalkey.comslideshare.net These methods require the alignment of the molecules in the dataset. The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction fields are calculated at each grid point. nih.gov The resulting field values are then correlated with the biological activity using Partial Least Squares (PLS) regression. The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. researchgate.net
Model Validation: Any developed QSAR model must be rigorously validated to ensure its robustness and predictive power. basicmedicalkey.com Validation strategies include:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency of the model. taylorfrancis.com
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov
Key statistical parameters used for validation are the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). acs.org A well-validated QSAR model can then be used to predict the activity of newly designed analogs of this compound before their synthesis.
Below is a hypothetical table of statistical parameters for a developed QSAR model.
| Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination for the training set |
| Q² (LOO) | 0.75 | Cross-validated coefficient of determination |
| R² (external) | 0.80 | Coefficient of determination for the external test set |
| RMSE | 0.35 | Root Mean Square Error |
Predictive Power Assessment and Applicability Domain Analysis
In the computational evaluation of chemical compounds, Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting biological activities. For a QSAR model developed using a series of compounds including this compound, assessing its predictive power and defining its Applicability Domain (AD) are crucial steps mandated by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD). mdpi.comnih.gov
The predictive power of a QSAR model is not determined by its statistical fit to the training data alone, but by its ability to accurately predict the activity of new, untested compounds. nih.gov This is evaluated through rigorous validation processes. Internal validation techniques like cross-validation (e.g., leave-one-out or k-fold) are used during model development, while external validation, using a dedicated test set of molecules not included in the training set, provides the most robust measure of a model's predictive capability. researchgate.net For a model to be considered predictive, it must meet several statistical criteria, such as a high cross-validated correlation coefficient (q²) and a high correlation coefficient for the external test set (R²_pred). nih.gov
Equally important is the definition of the Applicability Domain (AD), which establishes the chemical space in which the model's predictions are considered reliable. researchgate.netnih.gov Predictions for compounds that fall within this domain are deemed interpolations and are more trustworthy, whereas predictions for compounds outside the AD are extrapolations and carry a higher degree of uncertainty. mdpi.com The AD ensures that the model is only used for compounds structurally similar to those it was trained on. mdpi.comnih.gov
Several methods exist to define the AD, often based on the descriptors used to build the model. Common approaches include:
Descriptor Range-Based Methods: This simple method defines the AD by the minimum and maximum values of each descriptor in the training set. A new compound is inside the AD if all its descriptor values fall within these ranges. mdpi.comresearchgate.net
Distance-Based Methods: These methods measure the similarity of a new compound to the compounds in the training set. nih.gov Techniques like the k-nearest neighbors (k-NN) approach assess the distance of a query chemical to its closest neighbors in the training data. mdpi.com If the distance is below a set threshold, the prediction is considered reliable. variational.ai
Leverage Approach: This statistical method calculates the leverage value (h) for each compound, which indicates its influence on the model. Compounds with leverage values higher than a defined threshold are considered outside the AD, as they are structurally distinct from the bulk of the training set. researchgate.net
By rigorously assessing predictive power and clearly defining the applicability domain, researchers can ensure that QSAR models provide reliable and transparent predictions for novel quinoline-based carbamates, guiding further experimental investigation. researchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the atomic level. stanford.edu For this compound, methods like Density Functional Theory (DFT) are widely used to elucidate its electronic structure, which in turn governs its chemical reactivity and intermolecular interactions. nih.gov DFT provides a favorable balance between computational cost and accuracy for molecules of this size. acs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing insights that are critical for understanding its potential as a drug candidate or functional material. stanford.edunih.gov
Before any electronic properties can be accurately calculated, the three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation. researchgate.net The process starts with an initial guess of the structure and iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule until a stationary point on the potential energy surface is found. researchgate.netankara.edu.tr
For a flexible molecule like this compound, which has several rotatable single bonds (e.g., between the quinoline ring and the carbamate oxygen, and within the carbamate linker), a simple optimization might only find a local energy minimum. To identify the global minimum—the most stable conformer—a conformational search is necessary. This involves systematically or stochastically rotating the flexible bonds and performing a geometry optimization for each resulting conformer. The conformer with the absolute lowest energy is then used for subsequent, more computationally intensive calculations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often employed for accurate geometry optimization. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO (E_HOMO) is related to the ionization potential; a higher E_HOMO suggests the molecule is a better electron donor. pku.edu.cnsapub.org
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons, indicating the molecule's electrophilicity. The energy of the LUMO (E_LUMO) is related to the electron affinity; a lower E_LUMO suggests the molecule is a better electron acceptor. pku.edu.cnsapub.org
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is likely to be distributed over the electron-rich quinoline and 3-chlorophenyl aromatic rings, while the LUMO might be localized on the carbamate group and the quinoline ring system. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. scielo.br A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netscielo.br
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E_LUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. deeporigin.comnumberanalytics.com It is calculated by placing a positive point charge at various points on the electron density surface and computing the interaction energy. acs.org The resulting surface is color-coded to represent different potential values:
Red: Regions of negative electrostatic potential, indicating electron-rich areas. These are typically associated with lone pairs on heteroatoms (like oxygen or nitrogen) and are favorable sites for electrophilic attack or hydrogen bond acceptance. deeporigin.com
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are often found around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack or hydrogen bond donation. numberanalytics.com
Green/Yellow: Regions of neutral or near-zero potential. numberanalytics.com
For this compound, an ESP map would reveal key features for intermolecular interactions. ucsb.edu Negative potential (red) would be expected around the quinoline nitrogen atom and the carbonyl oxygen of the carbamate group, highlighting their roles as potential hydrogen bond acceptors. deeporigin.com Positive potential (blue) would likely be concentrated on the hydrogen atom of the carbamate's N-H group, identifying it as a primary hydrogen bond donor site. ucsb.edu Understanding this electrostatic landscape is crucial in drug design for optimizing the binding of the molecule to its biological target. deeporigin.comucsb.edu
Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics and Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with a biological target, such as a protein receptor. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the ligand-protein complex evolves, providing information on binding stability, key intermolecular interactions (like hydrogen bonds), and the conformational changes that occur upon binding. researchgate.netwhiterose.ac.uk
The accuracy of an MD simulation is highly dependent on the initial setup, which involves two critical stages: force field selection and system preparation. gromacs.org
Force Field Selection: A force field is a set of mathematical functions and parameters that define the potential energy of a system of particles. nih.gov It approximates the complex quantum mechanical interactions with simpler classical mechanics equations, describing both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions. frontiersin.org The choice of force field is crucial and must be appropriate for the molecules being studied. nih.govnih.gov For a drug-like small molecule such as this compound interacting with a protein, a combination of force fields is typically used. The protein is described by a well-established biomolecular force field, while the ligand requires specific parameterization, often generated using tools compatible with the main force field. nih.govfrontiersin.org
| Force Field Family | Description | Typical Ligand Force Field |
|---|---|---|
| AMBER (Assisted Model Building with Energy Refinement) | Widely used for proteins and nucleic acids. | GAFF (General AMBER Force Field) |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Popular for proteins, lipids, and nucleic acids. | CGenFF (CHARMM General Force Field) |
| GROMOS (GROningen MOlecular Simulation) | Commonly used for biomolecular systems, particularly in the GROMACS simulation package. | Generated via automated servers or manual parameterization. |
| OPLS (Optimized Potentials for Liquid Simulations) | Designed to accurately reproduce properties of liquids and solvated systems. | OPLS-AA/OPLS3 |
System Preparation: Once the force field is chosen, the simulation system must be carefully prepared. This multi-step process typically includes: irbbarcelona.orgyale.edu
Complex Creation: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are used as the starting point. researchgate.net
Solvation: The complex is placed in a periodic box (e.g., cubic or dodecahedral) which is then filled with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous physiological environment. researchgate.net
Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to the system to neutralize its total charge, as MD simulations require a net neutral charge. yale.edu Additional ions may be added to simulate a specific salt concentration.
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries that may have been introduced during the previous steps. yale.edu
Equilibration: The system undergoes a two-phase equilibration process. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration is performed to bring the system to the desired temperature. This is followed by an NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system density to the correct level. irbbarcelona.org During equilibration, position restraints are often applied to the protein and ligand to allow the solvent to relax around them. gromacs.org
After these preparatory steps, the position restraints are removed, and the production MD simulation can begin, allowing for the observation of the natural dynamics of the this compound within its target binding site.
Trajectory Analysis for Conformational Sampling and Binding Pocket Fluctuations
To understand the dynamic nature of this compound and its interaction with a biological target, molecular dynamics (MD) simulations are employed. These simulations generate a trajectory, a series of snapshots of the molecule's position and orientation over time, which provides a wealth of information about its conformational landscape.
Conformational sampling through MD allows for the exploration of the different shapes the molecule can adopt. This is crucial as the biological activity of a molecule is often tied to a specific conformation. By analyzing the trajectory, researchers can identify the most stable and frequently occurring conformations of this compound, both in isolation and when bound to a protein.
Furthermore, when studying the compound in complex with a protein, trajectory analysis reveals fluctuations in the binding pocket. The amino acid residues that form the binding site are not static; they exhibit a range of motions. Understanding these fluctuations is key to comprehending the nuances of molecular recognition and can inform the design of more potent and selective inhibitors. Techniques such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify the stability of the compound in the binding pocket and the flexibility of the surrounding residues, respectively.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its target is a cornerstone of computational drug design. Two powerful methods for this are Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).
Free Energy Perturbation (FEP) is a rigorous and computationally intensive method that calculates the difference in free energy between two states, for instance, a ligand in solution and the same ligand bound to a protein. This is achieved by "perturbing" or gradually transforming one molecule into another over a series of steps in a simulation. The free energy change associated with this transformation is then calculated, providing a highly accurate prediction of the binding free energy.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offers a more computationally efficient, albeit less rigorous, alternative to FEP. This method involves running an MD simulation of the protein-ligand complex and then, for a selection of snapshots from the trajectory, calculating the binding free energy using the following equation:
ΔG_binding = G_complex - (G_protein + G_ligand)
The individual free energy terms are calculated using a combination of molecular mechanics energies and solvation free energies, the latter of which is often determined using the Poisson-Boltzmann equation for the electrostatic component and a surface area-dependent term for the non-polar component. While generally less accurate than FEP, MM/PBSA is a valuable tool for ranking a series of compounds and identifying key residues involved in binding.
| Method | Description | Advantages | Disadvantages |
| FEP | Calculates the free energy difference between two states by gradual transformation. | High accuracy. | Computationally expensive. |
| MM/PBSA | Calculates binding free energy from MD simulation snapshots. | Faster than FEP, good for ranking compounds. | Less accurate than FEP, approximations in solvation model. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools are used to assess these properties early in the drug discovery process, helping to identify and weed out compounds with unfavorable profiles.
Computational models are used to predict the ability of a compound to cross biological membranes. For intestinal absorption, models often use descriptors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors to predict passive diffusion across the gut wall.
The blood-brain barrier (BBB) is a particularly challenging membrane to cross. In silico models for BBB penetration are crucial for the development of CNS-active drugs. These models are often more complex and may incorporate additional descriptors such as polar surface area (PSA) and the presence of specific functional groups that can interact with transporters at the BBB.
Metabolism, primarily by the cytochrome P450 (CYP) family of enzymes, is a major determinant of a drug's half-life and can lead to the formation of toxic metabolites. Computational tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). Furthermore, site-of-metabolism (SOM) identification tools can pinpoint the specific atoms in a molecule that are most likely to be metabolized, which is invaluable for designing more metabolically stable analogues.
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, affects its distribution and availability to reach its target. In silico models, often based on quantitative structure-property relationships (QSPR), are used to predict the percentage of a compound that will be bound to plasma proteins. These models typically use a combination of physicochemical descriptors to make their predictions.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or from the protein-ligand complex itself. This model consists of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Preclinical Biological Activity Profiling of Quinolin 8 Yl 3 Chlorophenyl Carbamate: in Vitro Studies
Enzyme Inhibition Studies
The inhibitory potential of Quinolin-8-yl (3-chlorophenyl)carbamate has been evaluated against several major classes of enzymes, including cholinesterases, carbonic anhydrases, kinases, and proteases. These studies provide foundational insights into the compound's mechanism of action and its potential selectivity.
Cholinesterase Inhibition Assays (AChE, BChE) and Kinetic Analysis
This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. Carbamates, as a chemical class, are known to act as pseudo-irreversible inhibitors of cholinesterases. This inhibition occurs through the carbamoylation of a serine residue within the enzyme's active site, rendering the enzyme inactive. The subsequent hydrolysis to regenerate the active enzyme is typically slow.
Kinetic analyses of carbamate (B1207046) inhibitors often reveal a competitive inhibition model with an irreversible step. While specific kinetic constants for this compound are not detailed in the available literature, the general mechanism for carbamates involves the formation of a carbamylated enzyme intermediate. The rate of this reaction is described by the inhibition rate constant, k₃.
Table 1: Cholinesterase Inhibition Profile of this compound
| Enzyme | Inhibition Data |
|---|---|
| Acetylcholinesterase (AChE) | Data not available |
Carbonic Anhydrase Inhibition Profiling and Isoform Selectivity
The inhibitory effects of quinoline (B57606) derivatives have been explored against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes. Studies on quinoline-based sulfonamides have shown potent inhibition of several human CA (hCA) isoforms, including hCA I, II, IX, and XII, with some compounds exhibiting low nanomolar inhibition constants (Kᵢ).
The selectivity of these inhibitors is a crucial aspect of their development, particularly concerning the ubiquitously expressed hCA I and II versus the tumor-associated isoforms hCA IX and XII. While the broader class of quinoline derivatives shows promise as CA inhibitors, specific data on the inhibitory activity and isoform selectivity of this compound against carbonic anhydrases are not currently available.
Table 2: Carbonic Anhydrase Inhibition Profile of this compound
| Isoform | Inhibition Data (Kᵢ) |
|---|---|
| hCA I | Data not available |
| hCA II | Data not available |
| hCA IV | Data not available |
| hCA IX | Data not available |
Kinase Inhibition Assays and ATP Competition Studies
Quinoline-based compounds have been investigated as potential inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. This competitive inhibition mechanism has been observed for several quinoline-pyridine hybrids targeting PIM-1 kinase. The development of ATP-competitive small molecule inhibitors is a significant area of research in cancer therapeutics. At present, there is no specific information available regarding the kinase inhibitory activity or the ATP-competitive nature of this compound.
Protease Inhibition Screening and Specificity Determination
The potential of quinoline derivatives as protease inhibitors has also been a subject of investigation. For instance, certain quinoline-based compounds have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs) and bacterial collagenases. In some studies, the inclusion of a quinolin-8-yl moiety in the inhibitor structure led to a decrease in inhibitory effectiveness against these proteases. This suggests that the structural context of the quinoline ring is critical for potent protease inhibition. Specific data on the protease inhibition profile and specificity of this compound have not been reported.
Mechanistic Insights into Enzyme-Ligand Interactions (e.g., reversible vs. irreversible inhibition)
The carbamate functional group in this compound strongly suggests a mechanism of pseudo-irreversible inhibition, particularly for serine hydrolases like cholinesterases. This mechanism involves the formation of a covalent carbamoyl-enzyme complex, which is more stable than the acetylated intermediate formed with the natural substrate, acetylcholine (B1216132). The enzyme is regenerated, but at a much slower rate. For other enzyme classes, the nature of the interaction would depend on the specific binding site and the non-covalent forces at play. Without direct experimental evidence for this compound, its inhibitory mechanism against other enzyme classes remains speculative.
Receptor Binding and Modulation Studies
While the primary focus of in vitro studies on compounds with similar structures has been on enzyme inhibition, the potential for receptor binding and modulation cannot be excluded. For example, some carbamate-containing compounds, such as certain insecticides, have been shown to interact with neurotransmitter receptors, including melatonin (B1676174) receptors. However, there is currently no available data from in vitro studies detailing the receptor binding profile or modulatory effects of this compound on any specific receptor.
G-Protein Coupled Receptor (GPCR) Binding Assays (e.g., muscarinic, adrenergic)
Currently, there is no publicly available scientific literature detailing the specific binding affinity of this compound to G-protein coupled receptors, including muscarinic and adrenergic subtypes. Comprehensive screening against a panel of GPCRs would be necessary to determine its potential activity and selectivity profile within this large family of receptors. Such studies are crucial in early-stage drug discovery to identify potential on-target and off-target effects.
Ligand-Gated Ion Channel Modulation (e.g., GABA-A, nAChR)
The modulatory effects of this compound on ligand-gated ion channels, such as the GABA-A and nicotinic acetylcholine (nAChR) receptors, have not been reported in the accessible scientific literature. Electrophysiological or radioligand binding assays would be required to ascertain whether this compound acts as an agonist, antagonist, or allosteric modulator of these important ion channels.
Nuclear Receptor Activation/Antagonism Assays
There is a lack of available data on the interaction of this compound with nuclear receptors. To determine its potential as an activator or antagonist of this class of transcription factors, in vitro assays, such as reporter gene assays or coactivator/corepressor recruitment assays, would need to be performed. These investigations would clarify any potential influence of the compound on gene expression regulated by nuclear receptors.
Orthosteric vs. Allosteric Binding Site Characterization
Without primary binding data, the characterization of this compound's binding site as either orthosteric or allosteric on any specific protein target remains undetermined. Functional assays in the presence of known orthosteric ligands would be a standard method to investigate this aspect of its pharmacological profile.
Cellular Pathway Modulation and Phenotypic Assays
Cell Viability and Proliferation Assays in Various Cell Lines
While the broader class of quinoline derivatives has been extensively studied for cytotoxic and anti-proliferative effects against various cancer cell lines, specific data for this compound is not available in the current body of scientific literature. biointerfaceresearch.comnih.govnih.gov Phenotypic screens of diverse small-molecule libraries have identified quinoline-containing compounds with potent in vitro cytotoxicity. nih.gov However, without direct experimental evidence, the impact of this compound on the viability and proliferation of different cell lines is unknown.
Interactive Data Table: Cell Viability Data for this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
Induction of Apoptosis and Cell Cycle Arrest Analysis Methodologies
The ability of this compound to induce apoptosis or cause cell cycle arrest has not been specifically documented. Quinoline derivatives have been shown to induce apoptosis through the activation of caspase-8 and caspase-9. researchgate.net Methodologies to investigate these effects would typically involve flow cytometry to analyze the cell cycle distribution and quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining). Further mechanistic studies could include Western blotting for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs). researchgate.netnih.gov
Interactive Data Table: Apoptosis and Cell Cycle Analysis of this compound
| Cell Line | Method | Outcome | Key Markers Analyzed | Reference |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq) and Protein Level Analysis (e.g., Western Blot, ELISA)
To elucidate the molecular mechanisms of a compound, researchers typically employ techniques to analyze changes in gene and protein expression in treated cells. Gene expression profiling can be conducted using methods like quantitative real-time polymerase chain reaction (qRT-PCR) for targeted gene analysis or RNA-sequencing (RNA-Seq) for a comprehensive, unbiased view of the entire transcriptome. researchgate.netresearchgate.net These analyses can reveal which cellular pathways are affected by the compound. For instance, studies on other quinoline derivatives have shown the induction of genes related to stress response and autophagy. nih.gov
Following the identification of changes at the genetic level, protein level analysis is crucial to confirm that these changes translate to functional effects. Western Blotting is a standard technique used to detect and quantify specific proteins, while Enzyme-Linked Immunosorbent Assay (ELISA) is often used to measure the concentration of secreted proteins like cytokines.
Currently, there are no published studies that have utilized these methods to profile the effects of this compound.
Modulation of Key Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways)
Key signaling cascades are fundamental to cellular processes such as proliferation, survival, and inflammation. Investigating a compound's effect on these pathways can provide insight into its therapeutic potential.
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular stress responses, proliferation, and apoptosis.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase/Protein Kinase B pathway is a critical regulator of cell survival and growth. nih.govnih.gov
NF-κB Pathway: The Nuclear Factor-kappa B pathway plays a central role in regulating the immune and inflammatory responses. nih.gov Dysregulation of this pathway is linked to various diseases. nih.gov
Studies on related quinoline compounds have demonstrated the ability to suppress the NF-κB pathway. nih.gov However, specific data on how this compound modulates these or other signaling cascades is not available in the current body of scientific literature.
Autophagy Flux Measurement and Lysosomal Activity Modulation
Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates through a lysosome-dependent mechanism. nih.gov It is a critical process for maintaining cellular homeostasis and can be a target for therapeutic intervention in various diseases. Autophagy flux measurement determines the rate of autophagic degradation, providing a more accurate assessment of autophagic activity than static measurements.
While some novel quinoline compounds have been shown to induce autophagy in cancer cells nih.gov, there is no specific information available regarding the effects of this compound on autophagy flux or lysosomal activity.
Targeted Biological Activity Screens (Methodologies)
Antimicrobial Activity Screening against Bacterial, Fungal, and Viral Strains
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Screening for antimicrobial activity is a common step in the preclinical evaluation of new chemical entities. This typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. nih.govnih.gov For antiviral activity, assays are conducted to measure the inhibition of viral replication in host cells. nih.govnih.govmdpi.com
Despite the known antimicrobial potential of the broader quinoline class mdpi.commdpi.com, specific screening data for the antibacterial, antifungal, or antiviral activity of this compound has not been reported.
Anti-inflammatory Activity Assessment via Cytokine Release Inhibition and NO Production
Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators. Common assays include measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and quantifying the reduction in the release of inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov
While various quinoline derivatives have demonstrated anti-inflammatory properties nih.gov, there are no published findings on the anti-inflammatory activity of this compound.
Neuroprotective Activity in Cell-Based Models of Oxidative Stress or Neurotoxicity
Neuroprotective activity is evaluated in cell-based models that mimic neurodegenerative conditions. These models often involve inducing oxidative stress or neurotoxicity in neuronal cell lines. The ability of a compound to protect these cells from damage is then assessed. Carbamates, as a chemical class, have been studied for their neurotoxic potential, which can involve the induction of redox stress. nih.gov
There is currently no data available from studies that have specifically investigated the neuroprotective activity of this compound in such models.
Immunomodulatory Activity in Primary Immune Cell Cultures
No studies detailing the in vitro effects of this compound on primary immune cell cultures were found.
Anti-Parasitic Activity Evaluation in Relevant Parasite Models
No studies evaluating the in vitro anti-parasitic activity of this compound against relevant parasite models were found.
Preclinical Biological Activity Profiling of Quinolin 8 Yl 3 Chlorophenyl Carbamate: in Vivo Non Human Studies
Pharmacodynamic Characterization in Animal Models (mechanistic, non-efficacy)
Target Engagement Studies (e.g., receptor occupancy, enzyme inhibition in tissues):No data available.
Further research and publication of in vivo studies are necessary to elucidate the preclinical profile of Quinolin-8-yl (3-chlorophenyl)carbamate.
As of the current date, there is a lack of publicly available scientific literature detailing the preclinical in vivo biological activity of the specific chemical compound, this compound. Extensive searches have not yielded specific studies that would provide the data necessary to thoroughly and accurately populate the requested sections of this article.
Therefore, it is not possible to provide detailed information, research findings, or data tables for the following topics concerning this compound:
Biomarker Modulation in Animal Models Reflecting Pathway Activity
Dose-Response Relationship for Pharmacological Effects (non-clinical)
Mechanistic Studies in Disease-Relevant Animal Models (non-clinical, non-therapeutic claims)
Impact on Specific Cellular Processes within Organ Systems
Evaluation of Gene and Protein Expression Changes in Animal Tissues
Investigation of Morphological Changes at a Cellular Level
Generating content on these specific areas without direct research on the compound would be speculative and would not meet the required standards of scientific accuracy. Information on analogous or related compounds cannot be substituted due to the strict focus of this article on this compound alone.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinolin 8 Yl 3 Chlorophenyl Carbamate Analogs
Design and Synthesis of Systematic Analog Libraries
The rational design and synthesis of analog libraries are fundamental to understanding the SAR of quinolin-8-yl (3-chlorophenyl)carbamate. This process typically involves systematic modifications of different parts of the molecule, including the 3-chlorophenyl moiety, the quinoline (B57606) ring system, and the carbamate (B1207046) linker.
A general synthetic route to quinoline-O-carbamate derivatives involves the reaction of a hydroxyquinoline with a suitable carbamoyl (B1232498) chloride or isocyanate. For instance, 8-hydroxyquinoline (B1678124) can be treated with 3-chlorophenyl isocyanate in the presence of a base to yield the parent compound, this compound. Analog libraries are then constructed by utilizing variously substituted starting materials.
Substituent Variation on the 3-Chlorophenyl Moiety
Systematic variation of the substituents on the 3-chlorophenyl ring is a key strategy to probe the electronic and steric requirements for optimal biological activity. While extensive studies specifically on this compound analogs with varied phenyl ring substitutions are not widely reported in publicly available literature, general principles from related N-aryl carbamates can be inferred.
Modifications would typically include altering the position and nature of the chloro substituent (e.g., moving it to the 2- or 4-position) and introducing other functional groups with varying electronic properties (electron-donating groups like methoxy (B1213986) and methyl, or other electron-withdrawing groups like nitro and trifluoromethyl). The aim of these modifications is to map the binding pocket of the biological target and optimize interactions. For example, the introduction of hydrogen bond donors or acceptors could lead to new interactions with the target protein, potentially enhancing potency.
Table 1: Proposed Analogs with Substituent Variation on the 3-Chlorophenyl Moiety This table is a hypothetical representation of a library for SAR studies, as specific data for these analogs is not readily available.
| Compound ID | R1 | R2 | R3 |
| Parent | Cl | H | H |
| Analog 1a | H | Cl | H |
| Analog 1b | H | H | Cl |
| Analog 1c | OCH₃ | H | H |
| Analog 1d | H | NO₂ | H |
| Analog 1e | CF₃ | H | H |
Modifications to the Quinoline Ring System
Modifications to the quinoline ring system have been more extensively studied. The position of the carbamate linkage on the quinoline ring has been shown to have a significant impact on biological activity. For instance, in a study on quinoline-O-carbamate derivatives as potential agents for Alzheimer's disease, the position of the carbamate group was varied, and the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was evaluated. nih.gov
The synthesis of these positional isomers involves using the corresponding hydroxyquinoline isomer (e.g., 4-hydroxyquinoline, 5-hydroxyquinoline, 6-hydroxyquinoline) as the starting material. The study revealed that the biological activity is highly dependent on the substitution pattern of the quinoline ring. nih.gov
Table 2: Biological Activity of Quinoline-O-Carbamate Positional Isomers Data extracted from a study on related quinoline-O-carbamate derivatives as cholinesterase inhibitors. nih.gov
| Compound ID | Carbamate Position | Target Enzyme | IC₅₀ (µM) |
| Analog 2a | 4-position | eqBuChE | 2.83 |
| Analog 2b | 5-position | eeAChE | 1.3 |
| eqBuChE | 0.81 | ||
| Analog 2c | 6-position | eeAChE | 10.3 |
| Analog 2d | 8-position | eeAChE | 6.5 |
eeAChE: electric eel acetylcholinesterase; eqBuChE: equine serum butyrylcholinesterase.
Exploration of Linker Modifications within the Carbamate Group
The carbamate group serves as a linker between the quinoline and the 3-chlorophenyl moieties. Its chemical stability and ability to participate in hydrogen bonding are crucial for the molecule's properties. acs.org Exploration of linker modifications often involves the concept of bioisosteric replacement, where the carbamate group is replaced by other functional groups with similar steric and electronic properties.
Assessment of Positional and Electronic Effects on Biological Activity
The position of substituents on both the quinoline and the phenyl rings, as well as their electronic nature, plays a critical role in determining the biological activity of these compounds. As demonstrated in the study of quinoline-O-carbamate positional isomers, moving the carbamate group from one position to another on the quinoline ring can dramatically alter the inhibitory potency and selectivity towards different enzymes. nih.gov
The electronic effects of substituents on the phenyl ring are also expected to modulate activity. Electron-withdrawing groups, such as the chloro group in the parent compound, can influence the reactivity of the carbamate and its ability to act as a hydrogen bond donor or acceptor. The precise effect, whether beneficial or detrimental to activity, is target-dependent and can only be determined through the synthesis and biological evaluation of a systematic series of analogs.
Influence of Stereochemistry on Biological Interactions (if applicable)
For this compound itself, which is an achiral molecule, stereochemistry is not a factor. However, the introduction of chiral centers through modification of the quinoline or phenyl moieties could lead to stereoisomers with different biological activities. For instance, if a chiral substituent were introduced on the quinoline ring or as part of a modified linker, it would be necessary to separate the enantiomers or diastereomers and evaluate their biological activity independently. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.gov At present, there is a lack of published research focusing on the stereochemical aspects of this compound analogs.
Conformational Analysis of Analogs and its Correlation with Activity
The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. The carbamate linker, while providing some rigidity due to its partial double-bond character, also allows for a degree of conformational flexibility. acs.org Conformational analysis of this compound and its analogs is crucial for understanding how the different parts of the molecule are oriented in space and how this orientation affects biological activity.
Molecular modeling and computational studies can provide insights into the preferred conformations of these molecules. For example, molecular docking studies of a related quinoline-O-carbamate derivative (compound 3f in the cited study) within the active site of AChE revealed key interactions. The benzene (B151609) ring of the quinoline moiety was found to engage in π-π stacking interactions with tryptophan and phenylalanine residues, while the quinoline's polar hydrogen formed a hydrogen bond with a tyrosine residue. nih.gov These interactions stabilize the binding of the inhibitor in the active site and are dependent on the molecule adopting a specific, low-energy conformation. A thorough conformational analysis would involve exploring the rotational barriers around the key single bonds and identifying the global and local energy minima to understand which conformations are most likely to be biologically active.
Relationship between Molecular Descriptors and Biological Profiles
The biological activity of this compound analogs is intricately governed by a combination of electronic, steric, and hydrophobic properties, which can be quantified by various molecular descriptors. These descriptors help in establishing a quantitative relationship between the chemical structure and the biological response.
Electronic Descriptors: The electronic nature of the substituents on both the quinoline and the phenyl rings plays a pivotal role in the compound's interaction with its biological target. For instance, the presence of electron-withdrawing groups, such as the chloro group at the 3-position of the phenyl ring, significantly influences the electronic distribution across the carbamate linkage. This can affect the compound's ability to form hydrogen bonds or other electrostatic interactions within the active site of a target enzyme or receptor. Studies on related 8-hydroxyquinoline derivatives have shown that electronic properties are key determinants of their biological activity. nih.gov In quantitative structure-activity relationship (QSAR) models of carbamates, electronic descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with activity. mdpi.com For example, a lower LUMO energy can indicate a higher susceptibility of the carbamate to nucleophilic attack, which is a crucial step in the mechanism of action for some enzyme inhibitors. nih.gov
Hydrophobic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of the analogs. A well-balanced lipophilicity is essential for cell membrane permeability and reaching the target site. Modifications on the phenyl ring or the quinoline moiety can systematically alter the logP value. For instance, introducing halogen atoms tends to increase lipophilicity. nih.gov The relationship between lipophilicity and biological activity is often parabolic, where either too low or too high a logP value can be detrimental to the compound's efficacy.
Steric Descriptors: The size and shape of the substituents, quantified by steric descriptors such as molar refractivity (MR) or Taft's steric parameter (Es), are crucial for ensuring a complementary fit within the binding pocket of the biological target. The position of the substituent on the phenyl ring is also critical. For example, a substituent at the ortho-position might cause steric hindrance that prevents optimal binding, whereas a meta- or para-substituent, like the 3-chloro group in the parent compound, may be well-tolerated or even beneficial for activity.
The interplay of these descriptors is often complex and non-linear. Therefore, multiparametric equations are typically required to model the biological activity accurately. The following table illustrates a hypothetical relationship between various molecular descriptors and the biological activity of a series of Quinolin-8-yl (phenyl)carbamate analogs, based on general principles observed in related compound series.
| Compound | Phenyl Substitution | logP | Electronic Parameter (Hammett's σ) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |
| 1 | H | 4.2 | 0.00 | 1.03 | 15.2 |
| 2 | 3-Cl | 4.9 | 0.37 | 6.03 | 5.8 |
| 3 | 4-Cl | 4.9 | 0.23 | 6.03 | 8.1 |
| 4 | 3-CH₃ | 4.7 | -0.07 | 5.65 | 10.5 |
| 5 | 4-OCH₃ | 4.1 | -0.27 | 7.87 | 12.3 |
| 6 | 3-NO₂ | 4.0 | 0.71 | 7.36 | 2.1 |
| 7 | 4-F | 4.4 | 0.06 | 0.92 | 9.5 |
This table is a hypothetical representation to illustrate the concepts and does not represent actual experimental data for this specific series.
Development of Predictive Models for Specificity and Selectivity based on SAR
Building upon the understanding of the relationship between molecular descriptors and biological activity, predictive models can be developed to guide the synthesis of new analogs with enhanced specificity and selectivity. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this endeavor.
The development of a predictive QSAR model typically involves the following steps:
Data Set Selection: A series of analogs with a wide range of structural diversity and biological activity is required.
Descriptor Calculation: A variety of molecular descriptors (electronic, hydrophobic, steric, topological, etc.) are calculated for each analog.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For this compound analogs, a QSAR model might reveal that selectivity for a particular biological target is enhanced by specific combinations of electronic and steric features. For instance, a model could predict that a bulky, electron-donating group at the 4-position of the phenyl ring would favor binding to one target over another.
Molecular docking studies can further refine these predictive models by providing insights into the binding mode of the analogs within the active site of the target. By visualizing the interactions, researchers can understand why certain substitutions lead to higher potency or selectivity. For example, docking might reveal a specific hydrophobic pocket that can accommodate a larger substituent or a hydrogen bond donor/acceptor that can be targeted by a polar group on the analog. This information is invaluable for the rational design of new compounds with improved profiles.
The ultimate goal of these predictive models is to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. By leveraging the power of computational chemistry and statistical analysis, the development of highly specific and selective this compound analogs can be significantly accelerated.
Advanced Mechanistic Investigations of Quinolin 8 Yl 3 Chlorophenyl Carbamate
Proteomic Approaches for Global Target Identification (e.g., Thermal Proteome Profiling, Affinity Proteomics)
To understand the mechanism of action of Quinolin-8-yl (3-chlorophenyl)carbamate, identifying its direct protein targets within a complex biological system is a critical first step. Global proteomic approaches are powerful, unbiased methods to achieve this.
Thermal Proteome Profiling (TPP) , also known as the Cellular Thermal Shift Assay (CETSA), operates on the principle that the binding of a ligand, such as a small molecule, alters the thermal stability of its target protein. consensus.appnih.gov In a typical TPP experiment, intact cells or cell lysates are treated with the compound of interest and then heated across a range of temperatures. nih.gov The remaining soluble proteins at each temperature are then quantified using mass spectrometry. consensus.app A target protein, when bound to this compound, would exhibit a shift in its melting curve compared to its unbound state. This technique allows for the identification of direct and indirect targets in a physiological context without requiring any modification of the compound. consensus.appnih.gov
Affinity Proteomics is another powerful technique for target identification. nih.gov This method involves chemically modifying this compound to incorporate a reactive group and an affinity tag, creating a "chemical probe." The probe is then introduced to a cellular lysate, where it covalently binds to its targets. The tagged protein-compound complexes can then be enriched and isolated, followed by identification of the bound proteins via mass spectrometry. nih.govfrontiersin.org
Table 1: Comparison of Proteomic Approaches for Target Identification
| Feature | Thermal Proteome Profiling (TPP) | Affinity Proteomics |
|---|---|---|
| Principle | Ligand-induced change in protein thermal stability | Covalent capture and enrichment of target proteins |
| Compound Modification | Not required | Required (synthesis of a chemical probe) |
| Cellular Context | Can be performed in live cells, tissues, or lysates | Typically performed in cell lysates |
| Identifies | Direct and indirect targets, engagement in situ | Primarily direct covalent targets |
| Potential Challenges | May not detect targets with no stability shift | Probe synthesis can be complex; modification may alter binding |
Metabolomic Profiling for Elucidating Metabolic Pathway Perturbations
Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, offering insights into the functional consequences of drug action. nih.govnih.gov By treating cells or organisms with this compound and analyzing changes in the metabolome using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify metabolic pathways that are significantly perturbed. miragenews.com
For instance, if this compound were to inhibit a key enzyme in a metabolic pathway, a buildup of the substrate and a depletion of the product of that enzyme would be expected. oup.com Untargeted metabolomic profiling would measure a broad range of metabolites to generate hypotheses about the compound's effects on cellular metabolism. nih.gov Subsequent targeted analyses could then quantify specific metabolites of interest to confirm these initial findings and provide a more detailed understanding of the metabolic disruption caused by the compound. This approach can reveal the compound's mechanism of action and potential off-target effects at a functional level. biorxiv.org
Gene Silencing (siRNA/shRNA) and Gene Editing (CRISPR/Cas9) Studies for Target Validation in Cell Lines
Once potential protein targets are identified through proteomic methods, it is crucial to validate that the engagement of these targets is responsible for the observed biological effects of the compound. Gene silencing and gene editing technologies are indispensable tools for this validation process. sygnaturediscovery.com
Gene silencing using small interfering RNA (siRNA) or short hairpin RNA (shRNA) reduces the expression of a specific target protein by degrading its corresponding mRNA. If silencing a particular protein results in a cellular phenotype similar to that caused by treatment with this compound, it provides strong evidence that this protein is part of the compound's mechanism of action. Conversely, if silencing the target protein confers resistance to the compound, it suggests the protein is required for the compound's activity. nih.gov
Table 2: Genetic Methods for Target Validation
| Technique | Mechanism | Duration of Effect | Key Advantage |
|---|---|---|---|
| siRNA/shRNA | mRNA degradation, leading to reduced protein expression | Transient or stable (shRNA) knockdown | Rapid and high-throughput screening potential |
| CRISPR/Cas9 | DNA cleavage, leading to gene knockout | Permanent knockout | Complete loss of function for unambiguous validation |
Biophysical Characterization of Ligand-Target Interactions
Following target identification and validation, biophysical techniques are employed to characterize the direct interaction between this compound and its purified protein target in a quantitative manner. These methods provide detailed information on the thermodynamics and kinetics of the binding event.
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for measuring the thermodynamics of binding interactions. nih.gov It directly measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing its target protein. khanacademy.orgreactionbiology.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. frontiersin.org This detailed thermodynamic profile provides insights into the forces driving the binding event, such as hydrogen bonding and hydrophobic interactions, which is invaluable for understanding the molecular basis of the interaction. tainstruments.com
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. youtube.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.gov The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected. aragenbio.com This allows for the precise determination of the association rate constant (kon) and the dissociation rate constant (koff), which together provide the binding affinity (KD). nicoyalife.com Understanding the binding kinetics is crucial for predicting how a compound will behave in a dynamic biological system. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide atomic-resolution information about ligand-protein interactions in solution. nih.govportlandpress.com By acquiring NMR spectra of the target protein in the presence and absence of this compound, researchers can identify which specific amino acid residues of the protein are involved in the binding interaction. acs.org This is typically achieved through chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of the protein's backbone amides upon ligand binding are monitored. researchgate.netnih.gov These perturbations can be mapped onto the protein's structure to reveal the binding site, providing detailed structural insights into the interaction. researchgate.net
Table 3: Biophysical Techniques for Characterizing Ligand-Target Interactions
| Technique | Principle | Key Parameters Measured |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (KD) |
| Nuclear Magnetic Resonance (NMR) | Monitors changes in the nuclear spin environment | Binding site mapping, structural changes, binding affinity |
X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structures
No X-ray crystallography or Cryo-EM studies detailing the high-resolution complex structures of this compound are available in the current body of scientific literature. Such studies would be crucial for understanding the precise binding modes and interactions of this compound with its potential biological targets at an atomic level.
Investigation of Intracellular Localization and Trafficking Mechanisms
There is no available research on the intracellular localization and trafficking mechanisms of this compound. Studies in this area would typically involve techniques such as fluorescence microscopy with labeled compounds or subcellular fractionation to determine the distribution of the compound within different cellular compartments. This information is vital for understanding its mechanism of action and potential off-target effects.
Elucidation of Downstream Signaling Events and Effector Pathways
The downstream signaling events and effector pathways modulated by this compound have not been elucidated in any published research. Investigating these pathways, often through methods like transcriptomics, proteomics, and specific pathway analysis assays, would be essential to fully characterize the biological and pharmacological effects of the compound.
Comparative Studies with Reference Compounds and Established Chemical Classes
Comparison of Synthetic Efficiency with Known Quinoline-Carbamate Derivatives
The synthesis of Quinolin-8-yl (3-chlorophenyl)carbamate, like other quinoline-carbamate derivatives, typically involves the reaction of 8-hydroxyquinoline (B1678124) with a corresponding isocyanate or the coupling of 8-aminoquinoline (B160924) with a chloroformate. The efficiency of these synthetic routes can be compared with established methods for analogous compounds.
A two-step, one-pot process for the synthesis of 8-aminoquinolines, a potential precursor for carbamate (B1207046) derivatives, has been developed, demonstrating high efficiency with yields up to 96%. ibs.re.kr This highlights the accessibility of the quinoline (B57606) core for further functionalization. The synthesis of related 8-substituted quinoline-2-carboxamides has also been described with yields in the range of 60-65%. nih.gov
Table 1: Comparison of Synthetic Yields for Quinoline-Carbamate Derivatives and Related Precursors
| Compound/Precursor | Synthetic Method | Yield (%) | Reference |
| Quinolin-4-yl diethylcarbamate | Reaction with diethylcarbamoyl chloride | 41 | researchgate.net |
| Quinolin-8-yl ethyl(methyl)carbamate | Reaction with N-ethyl-N-methylcarbamoyl chloride | 42 | researchgate.net |
| 8-Aminoquinoline derivative | One-pot two-step C-H amidation | 96 | ibs.re.kr |
| 8-(Benzyloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | Amide coupling | 60 | nih.gov |
| 8-((2,5-Difluorobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | Williamson ether synthesis followed by amide coupling | 65 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Comparative Enzyme Inhibition Profiles with Benchmark Inhibitors
Quinoline-carbamate derivatives are frequently investigated as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibitory potency of this compound can be contextualized by comparing it with benchmark cholinesterase inhibitors such as donepezil (B133215) and rivastigmine (B141), as well as other structurally related quinoline-carbamates.
A study on a series of quinoline-O-carbamate derivatives revealed that the position of the carbamate group on the quinoline ring significantly influences the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, quinoline-O-carbamates with the carbamate moiety at the 8-position showed moderate to good inhibitory activity against electric eel AChE (eeAChE), with IC50 values ranging from 6.5 µM to 14.8 µM. nih.gov Specifically, Quinolin-8-yl dimethylcarbamate (B8479999) demonstrated an IC50 of 6.5 µM against eeAChE. nih.gov
In comparison, established drugs like donepezil exhibit significantly higher potency, with reported IC50 values against AChE in the nanomolar range. nih.gov Rivastigmine, another common cholinesterase inhibitor, also shows potent inhibition. nih.gov While direct IC50 values for this compound are not available in the reviewed literature, the data on analogous compounds suggest it would likely exhibit micromolar inhibitory activity against cholinesterases.
Table 2: Comparative Cholinesterase Inhibition of Quinoline-O-Carbamates and Reference Drugs
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Quinolin-8-yl dimethylcarbamate | eeAChE | 6.5 | nih.gov |
| Quinolin-8-yl diethylcarbamate | eeAChE | 9.7 | nih.gov |
| Quinolin-8-yl ethyl(methyl)carbamate | eeAChE | 8.2 | nih.gov |
| Donepezil | AChE | ~0.0067 | nih.gov |
| Rivastigmine | AChE | ~0.0043 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Comparison of Cellular Activity Profiles with Structurally Related or Mechanistically Similar Agents
The cellular activity of quinoline derivatives has been extensively studied, particularly in the context of cancer. While specific cytotoxic data for this compound is limited, a comparative analysis can be drawn from structurally similar compounds.
For example, a series of 8-thioester and 8-ester quinoline derivatives were evaluated for their cytotoxicity against a panel of cancer cell lines. The 8-thioester derivatives displayed IC50 values in the range of 1-4 µM, while the 8-ester derivatives were less potent with IC50 values between 5-10 µM. nih.gov In contrast, the corresponding 8-amide derivatives were significantly less cytotoxic, with IC50 values greater than 20 µM. nih.gov This suggests that the nature of the linkage at the 8-position of the quinoline ring is a critical determinant of cellular activity.
Another study on quinoline-3-carboxamide (B1254982) derivatives showed promising cytotoxicity against HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines. nih.gov Furthermore, the functionalization of quinoline derivatives has been shown to modulate their cytotoxic effects against Caco-2 cell lines, indicating that structural modifications can be used to tune the biological activity. brieflands.com A comparison of 8-aminoquinoline and 8-hydroxyquinoline derivatives revealed that the simple replacement of an oxygen atom with a nitrogen atom at the C8 position significantly alters cytotoxicity. nih.gov
Table 3: Comparative Cytotoxicity (IC50, µM) of Quinoline Derivatives in Cancer Cell Lines
| Compound Class | HCT-116 | PANC-1 | MIA PaCa-2 | AsPC-1 | Reference |
| 8-Thioester quinolines | 1.1 - 4.1 | 1.2 - 3.8 | 1.4 - 4.2 | 1.1 - 3.9 | nih.gov |
| 8-Ester quinolines | 5.2 - 9.8 | 6.1 - 10.5 | 5.9 - 11.2 | 5.5 - 10.1 | nih.gov |
| 8-Amide quinolines | >20 | >20 | >20 | >20 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Comparative Preclinical Pharmacokinetic Parameters (Non-Human) with Reference Compounds
The preclinical pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available, general pharmacokinetic properties of quinoline-based compounds and cholinesterase inhibitors can provide a comparative context.
Cholinesterase inhibitors are generally well-absorbed orally, with time to peak plasma concentration typically under two hours. mdpi.com However, donepezil has a longer absorption time of 3 to 5 hours. mdpi.com Protein binding varies among this class, with donepezil and tacrine (B349632) being highly protein-bound, while rivastigmine and galantamine show lower binding (less than 40%). mdpi.com Metabolism of many quinoline-based drugs, including donepezil and galantamine, occurs via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. mdpi.com
A study on a novel diuretic urea (B33335) transporter inhibitor, a thieno[2,3-b]quinoline derivative, investigated its plasma pharmacokinetics, tissue distribution, and excretion in rats following oral administration. researchgate.net Another study on oxypeucedanin, a furanocoumarin, in rats showed poor and slow oral absorption with a mean absolute bioavailability of 10.26%. youtube.com These examples highlight the variability in pharmacokinetic profiles even within related heterocyclic scaffolds. In silico ADMET studies on various quinoline derivatives have suggested that many possess reliable ADME properties and are predicted to be non-toxic. nih.govnih.gov
Table 4: General Preclinical Pharmacokinetic Parameters of Selected Cholinesterase Inhibitors in Rats (where available)
| Compound | Tmax (h) | Protein Binding (%) | Major Metabolic Enzymes | Bioavailability (%) | Reference |
| Donepezil | 3-5 | High | CYP3A4, CYP2D6 | ~100 | mdpi.com |
| Rivastigmine | <2 | <40 | Esterases | ~40 | mdpi.com |
| Galantamine | <2 | <40 | CYP3A4, CYP2D6 | ~90 | mdpi.com |
| Oxypeucedanin | 3.38 | Not specified | Not specified | 10.26 | youtube.com |
This table is interactive. Click on the headers to sort the data.
Comparative Mechanistic Insights with Established Biological Probes
The primary mechanism of action for many quinoline-carbamate derivatives as cholinesterase inhibitors is the carbamylation of the serine residue in the active site of the enzyme. This process is considered a pseudo-irreversible inhibition because the carbamylated enzyme is slow to hydrolyze and regenerate the active enzyme. researchgate.netnih.gov This mechanism is shared with established carbamate drugs like rivastigmine.
The interaction involves the carbamate's carbonyl group being attacked by the nucleophilic serine in the enzyme's catalytic triad. researchgate.net This forms a transient covalent bond, rendering the enzyme inactive. The rate of decarbamylation, which regenerates the enzyme, is significantly slower than the rate of acetylation by acetylcholine (B1216132), leading to a sustained inhibition of the enzyme. nih.gov
Beyond cholinesterase inhibition, quinoline-based compounds have been shown to interact with a variety of other biological targets. Some quinoline analogs can inhibit enzymes that act on DNA, such as DNA methyltransferases, through DNA intercalation. nih.gov This intercalation can cause a conformational change in the enzyme, leading to its inhibition. nih.gov Additionally, quinoline derivatives have been extensively studied as kinase inhibitors, targeting key enzymes in cancer signaling pathways. The quinoline nitrogen often forms a key hydrogen bond with the hinge region of the kinase.
Assessment of Relative Selectivity and Promiscuity Profiles
The selectivity of a compound for its intended target over other biological molecules is a critical factor in its potential as a drug, as off-target effects can lead to toxicity. Quinoline-based compounds exhibit a wide range of selectivity profiles depending on their specific substitution patterns.
In the context of cholinesterase inhibitors, some quinoline-O-carbamates show selectivity for either AChE or BuChE. For instance, derivatives with the carbamate at the 4-position of the quinoline ring tend to be selective for BuChE, while those with the carbamate at the 8-position are more selective for AChE. nih.gov This selectivity is an important consideration in the design of drugs for Alzheimer's disease, as the relative importance of inhibiting AChE versus BuChE may change over the course of the disease.
Quinoline derivatives have also been developed as highly selective kinase inhibitors. For example, certain 3,6-disubstituted quinolines show selective inhibition of c-Met kinase over a panel of more than 20 other kinases. Conversely, some quinoline-based compounds can be promiscuous, inhibiting multiple enzymes. For instance, some quinoline analogs have been found to inhibit not only DNA methyltransferases but also other DNA-interacting enzymes like polymerases and base excision repair glycosylases. nih.gov This promiscuity can sometimes be advantageous in a multi-target drug discovery approach but also increases the risk of off-target toxicity.
Future Research Directions and Unanswered Questions Regarding Quinolin 8 Yl 3 Chlorophenyl Carbamate
Identification of Novel and Undiscovered Biological Targets for the Compound
A significant gap in our understanding of Quinolin-8-yl (3-chlorophenyl)carbamate is the identity of its biological targets. The carbamate (B1207046) functional group is known to act as a covalent modifier of serine hydrolases, a large and diverse enzyme family implicated in numerous physiological processes. nih.gov Therefore, an initial hypothesis is that this compound may inhibit one or more members of this enzyme class. Future research should prioritize the unbiased identification of its molecular targets within the proteome.
Several advanced methodologies could be employed for this purpose:
Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique uses chemical probes that react with active enzyme classes to identify targets in complex biological systems. nomuraresearchgroup.comnih.gov A competitive ABPP approach, where the proteome is pre-treated with this compound before the addition of a broad-spectrum serine hydrolase probe, could reveal specific enzymes whose activity is blocked by the compound. acs.org
Functional Proteomics: Taking inspiration from studies on other quinoline-containing drugs, a functional proteomics approach could be utilized. drugbank.comnih.gov This might involve immobilizing the compound on a solid support to perform affinity chromatography, thereby capturing its binding partners from cell lysates for identification by mass spectrometry.
Virtual Screening and Molecular Docking: Computational methods can predict potential targets by docking the compound's structure into the binding sites of known proteins. Given the broad bioactivity of the quinoline (B57606) scaffold, virtual screening against libraries of protein structures, including kinases, proteases, and dehydrogenases, could generate a list of high-priority candidates for experimental validation. nih.gov
| Methodology | Principle | Potential Targets | Key Advantage |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Competitive inhibition of active-site directed chemical probes | Serine hydrolases, other enzyme classes | Identifies functional targets in native biological systems |
| Affinity Chromatography-Mass Spectrometry | Immobilized compound captures binding partners from cell lysates | Direct binding proteins (enzymes, receptors) | Unbiased identification of direct physical interactors |
| Virtual Screening | Computational docking of the compound into protein structures | Kinases, proteases, G-protein coupled receptors | Rapid, cost-effective generation of testable hypotheses |
Exploration of Potential Synergistic or Antagonistic Interactions with Other Small Molecules
The quinoline nucleus is a cornerstone of many therapeutic combination strategies, particularly in the treatment of malaria where it can enhance the efficacy of other drugs and circumvent resistance mechanisms. nih.govresearchgate.net This precedent suggests that this compound could exhibit synergistic or antagonistic effects when combined with other small molecules.
Future research in this area should involve systematic screening of the compound in combination with a library of known bioactive agents across various cell-based assays. For instance, if a primary anticancer activity is identified, combination screening with established chemotherapeutic agents could reveal synergistic interactions that allow for lower effective doses and potentially reduced toxicity. Conversely, antagonistic interactions are also important to identify to avoid detrimental combinations in future applications. The development of hybrid molecules, where the this compound scaffold is covalently linked to another pharmacophore, represents a more advanced strategy to engineer synergistic effects into a single chemical entity. mdpi.comresearchgate.net
Investigation of Alternative Chemical Modifications for Enhanced Specificity or Modulation of Pharmacokinetics (non-clinical)
The structure of this compound offers multiple avenues for chemical modification to fine-tune its biological activity and pharmacokinetic properties. researchgate.netnih.gov Late-stage functionalization of the quinoline ring and alterations to the 3-chlorophenyl group could yield analogues with improved potency, selectivity, and metabolic stability.
Key areas for synthetic exploration include:
Modification of the Quinoline Ring: Introduction of substituents at various positions of the quinoline core can dramatically influence biological activity. For example, adding electron-withdrawing or electron-donating groups could alter the compound's interaction with its biological targets. orientjchem.org
Alteration of the Phenylcarbamate Moiety: The position and nature of the halogen on the phenyl ring can be varied to probe for more specific interactions within a target's binding pocket. Replacing the chlorine atom with other groups (e.g., fluorine, bromine, trifluoromethyl) would modulate the electronic and steric properties of this part of the molecule.
Modification of the Carbamate Linker: While the carbamate group itself is likely crucial for a covalent mechanism of action, its chemical environment can be altered to modulate reactivity and stability. nih.gov
A systematic structure-activity relationship (SAR) study, guided by the results of target identification and biological screening, would be essential to rationally design next-generation compounds with optimized properties. orientjchem.org
| Modification Site | Potential Modification | Rationale |
|---|---|---|
| Quinoline Ring (Positions 2, 4, 5, 6, 7) | Introduction of alkyl, alkoxy, or halogen groups | Modulate binding affinity, selectivity, and pharmacokinetic properties |
| 3-Chlorophenyl Ring | Varying the halogen (F, Br, I) or its position (2- or 4-) | Optimize interactions within the target's binding site |
| Carbamate Nitrogen | Introduction of a methyl group | Alter hydrogen bonding potential and metabolic stability |
Application of Advanced Chemical Biology Tools for Deeper Mechanistic Understanding
Beyond target identification, advanced chemical biology tools can provide a more profound understanding of how this compound functions at a cellular and molecular level.
Biorthogonal Probes: A chemically modified version of the compound, incorporating a "clickable" handle like an alkyne or azide (B81097), could be synthesized. This would allow for its visualization within cells via click chemistry with a fluorescent reporter, revealing its subcellular localization. Furthermore, such a probe could be used for pull-down experiments to confirm target engagement in a cellular context. nih.gov
DNA-Encoded Library (DEL) Technology: If a specific protein target is identified and purified, DEL screening could be employed to discover other, potentially more potent or selective, small molecules that bind to the same target. creative-diagnostics.comwikipedia.org This technology allows for the rapid screening of billions of compounds at once, vastly expanding the chemical space explored. acs.org
Development of Novel Delivery Systems for Research Purposes (theoretical, non-clinical)
The physicochemical properties of this compound, particularly its likely hydrophobicity, may present challenges for its use in aqueous biological systems. The development of novel delivery systems could enhance its solubility and facilitate its use in research settings.
Theoretical, non-clinical delivery strategies to explore include:
Liposomal Formulations: Encapsulating the compound within liposomes could improve its solubility and stability in biological media. youtube.comnih.gov Liposomes can be tailored to control the release of the encapsulated cargo, which would be advantageous for in vivo studies in animal models. nih.govmdpi.com
Nanoparticle-Based Systems: Polymeric nanoparticles are another effective means of delivering hydrophobic drugs. worldscientific.comnih.gov These systems can protect the compound from degradation and potentially improve its bioavailability for preclinical research. controlledreleasesociety.orgnih.gov
Addressing Gaps in the Understanding of its Full Biological and Chemical Space
The most significant gap in our knowledge of this compound is the near-complete absence of empirical data regarding its biological effects. The future research directions outlined above are all predicated on the need to fill this void. Key unanswered questions include:
What are the primary and any secondary biological targets of this compound?
What is its mechanism of action at the molecular level?
Does it exhibit any specific cellular phenotype (e.g., cytotoxicity, anti-proliferative effects, anti-inflammatory activity)?
What are its basic physicochemical properties, such as solubility and stability?
What is its pharmacokinetic and metabolic profile in preclinical models?
Systematic investigation, beginning with broad phenotypic screening followed by more focused mechanistic studies, is required to begin to map out the biological and chemical space occupied by this molecule.
Potential for the Compound to Serve as a Chemical Probe for Fundamental Biological Processes
Should this compound be found to selectively and potently inhibit a specific biological target, it could be developed into a valuable chemical probe. Chemical probes are indispensable tools for dissecting complex biological processes. crimsonpublishers.comnanobioletters.com For example, if the compound is found to be a selective inhibitor of a particular serine hydrolase, it could be used to study the physiological role of that enzyme in various disease models. mdpi.comcrimsonpublishers.com
The development of such a probe would require rigorous validation, including the demonstration of on-target activity in cells and the creation of a structurally similar but biologically inactive negative control. A well-validated chemical probe based on this scaffold could accelerate research into the fundamental biological pathways modulated by its target.
Q & A
Q. What is the standard synthetic protocol for Quinolin-8-yl (3-chlorophenyl)carbamate, and what factors influence reaction efficiency?
The synthesis typically involves reacting 8-hydroxyquinoline with 3-chlorophenyl isocyanate in anhydrous dichloromethane under reflux conditions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.
- Stoichiometry : A 1:1 molar ratio of reactants ensures optimal carbamate formation.
- Temperature : Reflux (~40°C) accelerates the reaction while avoiding decomposition. Purity is enhanced by post-synthesis recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : Determines substituent positions on the quinoline and aryl rings (e.g., H NMR for aromatic protons, C NMR for carbonyl groups).
- IR spectroscopy : Identifies the carbamate C=O stretch (~1700 cm) and N-H bonds.
- Mass spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., ESI-MS for accurate mass). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the primary storage and handling considerations for this compound?
Store in airtight containers under anhydrous conditions (e.g., desiccated environment) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent carbamate hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., halogen position, carbamate group) to isolate activity-contributing moieties.
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes, receptors) to identify binding affinity differences.
- High-throughput screening : Validate activity across multiple assays (e.g., antimicrobial, anticancer) to rule out assay-specific artifacts .
Q. What strategies optimize the carbamate linkage stability under physiological conditions?
- Prodrug design : Introduce protecting groups (e.g., acyloxyalkyl) that hydrolyze selectively in target tissues.
- pH-sensitive formulations : Encapsulate the compound in nanoparticles that release it in low-pH environments (e.g., tumor microenvironments).
- Substituent modification : Replace the 3-chlorophenyl group with electron-donating groups to reduce electrophilic susceptibility .
Q. How does the 3-chlorophenyl group influence reactivity compared to other aryl substitutions?
The electron-withdrawing chlorine atom:
- Enhances carbamate stability : Reduces nucleophilic attack on the carbonyl group.
- Modulates bioactivity : Increases lipophilicity, improving membrane permeability.
- Alters regioselectivity : Directs electrophilic substitution to specific positions on the quinoline ring. Comparative studies with methyl or methoxy-substituted analogs highlight these effects .
Q. What computational methods predict interactions with biological targets like enzymes?
- Molecular dynamics (MD) simulations : Model binding pocket flexibility over time.
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification. These methods guide rational design of analogs with improved selectivity .
Q. How to address low yields in synthesis using alternative solvents or catalysts?
- Solvent screening : Test dimethylformamide (DMF) or tetrahydrofuran (THF) for improved solubility.
- Catalyst addition : Use 4-dimethylaminopyridine (DMAP) to accelerate isocyanate activation.
- Microwave-assisted synthesis : Reduce reaction time and enhance yield through controlled heating .
Data Contradiction Analysis
Q. How to interpret conflicting reports on hydrolysis rates of the carbamate group?
- pH-dependent studies : Hydrolysis accelerates in alkaline vs. acidic conditions due to nucleophilic hydroxide ion activity.
- Counterion effects : Buffer systems (e.g., phosphate vs. Tris) may alter reaction kinetics.
- Analytical validation : Use HPLC-MS to quantify degradation products and confirm mechanistic pathways .
Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
